![molecular formula C40H24N6O5 B5156053 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline], also known as ODPQ, is a heterocyclic compound that belongs to the family of quinoxaline derivatives. ODPQ has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is not fully understood. However, studies have shown that 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can intercalate into DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can induce cytotoxicity in cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria. However, the exact biochemical and physiological effects of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] on living organisms are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has several advantages for lab experiments, including its fluorescent properties, ease of synthesis, and potential applications in various fields. However, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] also has some limitations, including its toxicity and potential side effects on living organisms. Therefore, caution should be taken when handling 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] in lab experiments.
Orientations Futures
There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]. One potential direction is the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]-based materials for optoelectronics and sensing applications. Another potential direction is the investigation of the anticancer and antibacterial properties of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] in vivo. Additionally, the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] derivatives with improved properties and reduced toxicity is also a promising area of research.
Conclusion:
In conclusion, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a heterocyclic compound with unique properties and potential applications in various fields. The synthesis of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a complex process that requires expertise in organic chemistry. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been extensively studied for its potential applications in optoelectronics, material science, and biomedicine. The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has several advantages for lab experiments, but caution should be taken when handling it due to its toxicity. There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline], including the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]-based materials and the investigation of its anticancer and antibacterial properties in vivo.
Méthodes De Synthèse
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can be synthesized through a multistep process involving the condensation of 2,3-dichloroquinoxaline and 4-nitroaniline followed by oxidation and deprotection. The final product is obtained through purification and recrystallization. The synthesis of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been extensively studied for its potential applications in various fields, including optoelectronics, material science, and biomedicine. In optoelectronics, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In material science, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In biomedicine, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been studied for its potential anticancer and antibacterial properties.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-3-[4-[4-[3-(4-nitrophenyl)quinoxalin-2-yl]phenoxy]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N6O5/c47-45(48)29-17-9-25(10-18-29)37-39(43-35-7-3-1-5-33(35)41-37)27-13-21-31(22-14-27)51-32-23-15-28(16-24-32)40-38(26-11-19-30(20-12-26)46(49)50)42-34-6-2-4-8-36(34)44-40/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYOXNLTMRBYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis{4-[3-(4-nitrophenyl)-2-quinoxalinyl]phenyl} ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)
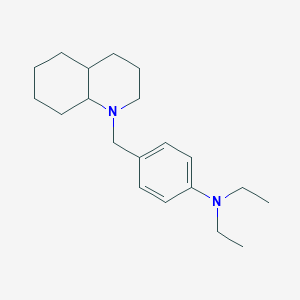
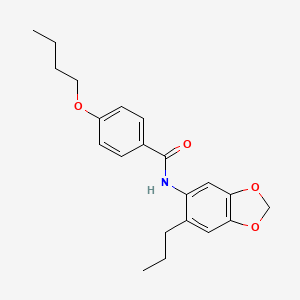
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)
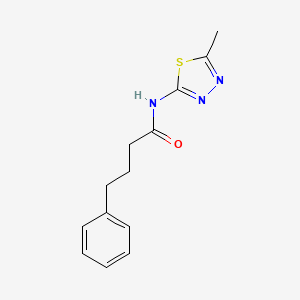
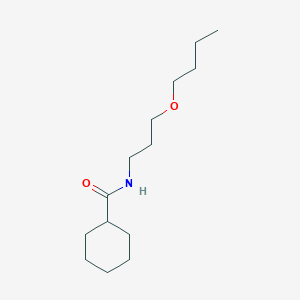
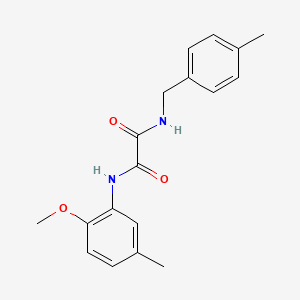
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
